6-Chloro-N,N,2-trimethylpyridine-3-sulfonamide
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Overview
Description
6-Chloro-N,N,2-trimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chlorine atom and three methyl groups.
Preparation Methods
The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
6-Chloro-N,N,2-trimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
6-Chloro-N,N,2-trimethylpyridine-3-sulfonamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N,2-trimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function . This inhibition can result in various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
6-Chloro-N,N,2-trimethylpyridine-3-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: An anti-infective agent used to treat vulvovaginal candidiasis.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C8H11ClN2O2S |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
6-chloro-N,N,2-trimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6-7(4-5-8(9)10-6)14(12,13)11(2)3/h4-5H,1-3H3 |
InChI Key |
SWYVILDDDCHXRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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